molecular formula C10H10Cl2N4O B13137016 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13137016
M. Wt: 273.12 g/mol
InChI Key: OJEGVRLHFXXMCR-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with dichloro and tetrahydro-2H-pyran-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Dichloro Substituents: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step often involves nucleophilic substitution reactions where the tetrahydro-2H-pyran-2-yl group is introduced using suitable nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl group.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine: Lacks the dichloro substituents.

Uniqueness

5,7-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to the combination of dichloro and tetrahydro-2H-pyran-2-yl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10Cl2N4O

Molecular Weight

273.12 g/mol

IUPAC Name

5,7-dichloro-1-(oxan-2-yl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C10H10Cl2N4O/c11-9-8-6(14-10(12)15-9)5-13-16(8)7-3-1-2-4-17-7/h5,7H,1-4H2

InChI Key

OJEGVRLHFXXMCR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=C(N=C3Cl)Cl

Origin of Product

United States

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